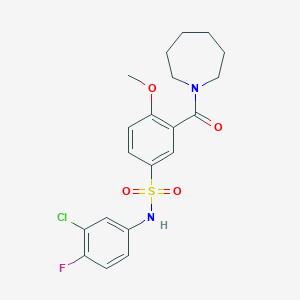![molecular formula C21H26N4O7S B12479932 N-(butan-2-yl)-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12479932.png)
N-(butan-2-yl)-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide typically involves multi-step organic synthesis. The process may include:
Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of Functional Groups:
Coupling Reactions: The final step may involve coupling the benzamide core with the glycine derivative to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(butan-2-yl)-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide may have applications in:
Medicinal Chemistry: As a potential drug candidate for various diseases.
Biology: As a probe for studying biological pathways.
Materials Science: As a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide: can be compared with other benzamide derivatives with similar functional groups.
This compound: can be compared with other glycine derivatives with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C21H26N4O7S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-butan-2-yl-2-[[2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetyl]amino]benzamide |
InChI |
InChI=1S/C21H26N4O7S/c1-5-14(2)22-21(27)16-8-6-7-9-17(16)23-20(26)13-24(33(4,30)31)18-12-15(25(28)29)10-11-19(18)32-3/h6-12,14H,5,13H2,1-4H3,(H,22,27)(H,23,26) |
InChI Key |
DPSVIFPNOKWUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12479850.png)
![1-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}propan-2-one](/img/structure/B12479856.png)
![2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B12479859.png)
![N-(3-ethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B12479863.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12479871.png)
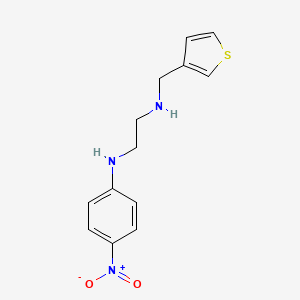
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B12479883.png)

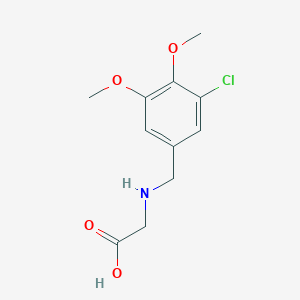
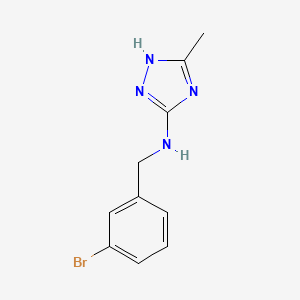
![4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B12479918.png)
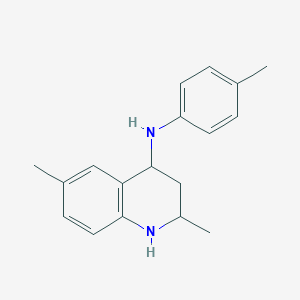
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12479924.png)
